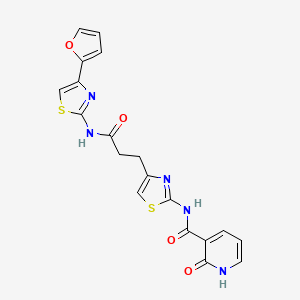

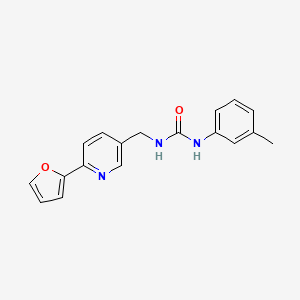

![molecular formula C16H15NO5S B2498275 N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide CAS No. 2034488-52-1](/img/structure/B2498275.png)

N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonamide compounds, including N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide, often involves aminohalogenation reactions or interactions between suitable benzenesulfonamide precursors and furan derivatives. These methods result in the formation of compounds with potential antitumor activities, as observed in studies of related sulfonamides (Owa et al., 2002; Zhang et al., 2010).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including this compound, has been elucidated through techniques such as X-ray crystallography. These studies provide insights into the compound's conformation, crystal packing, and intermolecular interactions, which are crucial for understanding its biological activity (Sreenivasa et al., 2014).

Chemical Reactions and Properties

Sulfonamide compounds can undergo various chemical reactions, including interaction with alkyl/aralkyl halides, leading to a series of derivatives with diverse biological activities. These reactions often involve modifications at the sulfonamide nitrogen or the aromatic system, resulting in compounds with potential as therapeutic agents (Abbasi et al., 2018).

Scientific Research Applications

Structural and Molecular Characterization

Compounds with sulfonamide groups, such as "N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide," have been characterized to understand their crystal structure and interactions. Such studies reveal the molecule's stabilization mechanisms, which are crucial for designing drugs and materials with desired properties (K. Nirmala & D. Gowda, 1981).

Antitumor Applications

Sulfonamide derivatives, like those studied by T. Owa et al. (2002), have shown potential as antitumor agents. Their research into compounds including "N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide" and others has progressed to clinical trials due to their potent cell cycle inhibition properties, demonstrating the significant potential of sulfonamides in cancer treatment (T. Owa et al., 2002).

Photosensitizers for Photodynamic Therapy

The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been researched for their high singlet oxygen quantum yield. These compounds are promising for applications in photodynamic therapy (PDT) for cancer treatment due to their excellent photophysical and photochemical properties (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Electrochemical and Spectroelectrochemical Properties

The synthesis and characterization of novel metallophthalocyanines with peripheral sulfonamide substitution have been explored for their electrochemical and spectroelectrochemical properties. These studies contribute to the development of materials for electronic, photonic, and sensing applications (H. Kantekin et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5S/c1-20-13-3-2-4-15(9-13)23(18,19)17-10-14-5-6-16(22-14)12-7-8-21-11-12/h2-9,11,17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNUEYQWLPSOLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

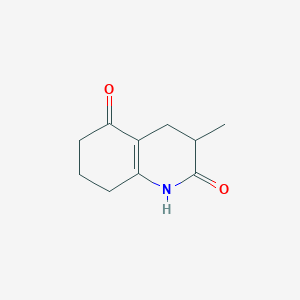

![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)

![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

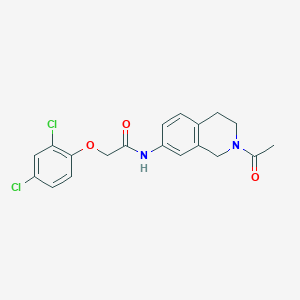

![3-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2498207.png)

![2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid](/img/structure/B2498210.png)

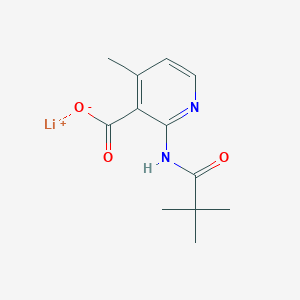

![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2498211.png)

![1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2498214.png)